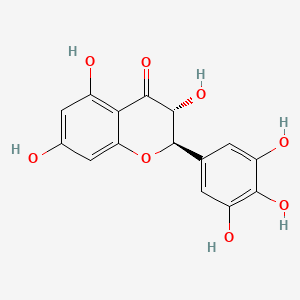

Dihydromyricetin

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,14-20,22H/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXSIXMJHKAJOD-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181676 | |

| Record name | Ampelopsin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27200-12-0 | |

| Record name | (+)-Dihydromyricetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27200-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ampelopsin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027200120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydromyricetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15645 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ampelopsin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROMYRICETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD8QND6427 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dihydromyricetin (DHM): A Multifaceted Neuroprotective Agent - A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Dihydromyricetin (DHM), a natural flavonoid compound, has garnered significant attention for its potent neuroprotective properties. Emerging preclinical evidence reveals that DHM confers protection against a spectrum of neurological insults and diseases through a complex and interconnected network of mechanisms. This technical guide provides an in-depth exploration of the core mechanisms of action underlying DHM's neuroprotective effects, with a focus on its anti-inflammatory, antioxidant, anti-apoptotic, and autophagy-modulating activities. We present summarized quantitative data, detailed experimental protocols from key studies, and visual representations of the critical signaling pathways involved to serve as a comprehensive resource for the scientific and drug development communities.

Core Neuroprotective Mechanisms of this compound

This compound's neuroprotective efficacy stems from its ability to target multiple pathological processes that are common across various neurological disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2] The primary mechanisms are driven by its potent anti-inflammatory and antioxidant properties, alongside its capacity to modulate programmed cell death, autophagy, and neurotrophic factor signaling.[3][4]

Anti-Neuroinflammation

Chronic neuroinflammation, largely mediated by activated microglia and astrocytes, is a key contributor to neuronal damage in neurodegenerative diseases.[5][6] DHM has been shown to effectively suppress neuroinflammatory processes by inhibiting microglial activation and reducing the production of pro-inflammatory mediators.[1][6][7]

Key molecular targets of DHM in attenuating neuroinflammation include:

-

NF-κB Signaling: DHM inhibits the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression. This leads to a downstream reduction in inflammatory cytokines like TNF-α and IL-6.[1][8]

-

NLRP3 Inflammasome: DHM suppresses the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18.[1][6][9] This action is particularly relevant in conditions like Alzheimer's disease where amyloid-β can trigger NLRP3 activation.[6]

-

TLR4 Signaling: DHM can target the Toll-like receptor 4 (TLR4) signaling pathway. In some models, DHM has been shown to bind to the TLR4 co-receptor MD2, inhibiting the formation of the TLR4 complex and subsequent inflammatory signaling.[10][11]

Table 1: Effect of this compound on Neuroinflammatory Markers

| Model System | DHM Concentration/Dose | Measured Marker(s) | Result | Reference |

| APP/PS1 Transgenic Mice | Intraperitoneal injection | Activated Microglia | Significant decrease in the hippocampus and cortex | [6][9] |

| NLRP3, IL-1β | Reduced expression | [6][9] | ||

| LPS-induced BV-2 Microglial Cells | 20, 40, 80, 100 mg/L | IL-6, IL-1β, TNF-α mRNA | Concentration-dependent suppression | [12] |

| iNOS, COX-2 mRNA & protein | Concentration-dependent inhibition | [12] | ||

| TLR4 activation | Attenuated | [12] | ||

| Socially Isolated C57BL/6 Mice | Treatment | NF-κB pathway activation | Counteracted activation | [7] |

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, plays a critical role in neuronal death.[5] DHM combats oxidative stress through a dual approach: direct ROS scavenging and enhancement of endogenous antioxidant systems.[1][13]

The primary pathway modulated by DHM to enhance antioxidant defense is the Nrf2/HO-1 signaling pathway .[1][14]

-

Nrf2 Activation: DHM promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of antioxidant response.[13][15]

-

HO-1 Upregulation: Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of antioxidant genes, leading to the increased expression of enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[14][15][16]

Table 2: Effect of this compound on Oxidative Stress Markers

| Model System | DHM Concentration/Dose | Measured Marker(s) | Result | Reference |

| OGD/R-induced HT22 Cells | Treatment | Cell Viability | Increased | [15][17] |

| MDA levels | Decreased | [15][17] | ||

| SOD, GSH levels | Increased | [15][17] | ||

| Nrf2, HO-1 protein expression | Increased | [15][17] | ||

| SAH Rat Model | Treatment | Nrf2, Peroxiredoxin 2 (Prx2) | Significant increases | [18] |

| MPTP-induced Parkinson's Model | 5 or 10 mg/kg | ROS production in MES23.5 cells | Attenuated in a dose-dependent manner | [19] |

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a final common pathway leading to neuronal loss in many neurodegenerative conditions. DHM exerts potent anti-apoptotic effects by modulating key signaling pathways and regulating the balance of pro- and anti-apoptotic proteins.[2][20]

Key mechanisms include:

-

Bcl-2 Family Protein Regulation: DHM favorably shifts the ratio of anti-apoptotic (Bcl-2) to pro-apoptotic (Bax) proteins. It upregulates Bcl-2 expression while downregulating Bax, thereby preventing the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.[20][21][22][23]

-

Caspase Inhibition: By preventing cytochrome c release, DHM inhibits the activation of the caspase cascade, particularly the executioner caspase, caspase-3.[20][23][24]

-

PI3K/Akt Pathway Activation: DHM has been shown to activate the pro-survival PI3K/Akt signaling pathway, which in turn can phosphorylate and inactivate pro-apoptotic factors.[5][13]

-

ERK/CREB Pathway: DHM can also activate the ERK1/2-CREB signaling pathway, which promotes the expression of anti-apoptotic proteins like Bcl-2.[25][26]

Table 3: Effect of this compound on Apoptotic Markers

| Model System | DHM Concentration/Dose | Measured Marker(s) | Result | Reference |

| Alzheimer's Disease Rat Model | 100 or 200 mg/kg | Bcl-2 | Increased expression | [21] |

| Bax | Decreased expression | [21] | ||

| Cerebral Ischemia-Reperfusion (MCAo) | 100 mg/kg | Bax, Cleaved caspase-3 | Decreased expression | [20][22] |

| Bcl-2 | Increased expression | [20][22] | ||

| OGD/R-induced HT22 Cells | Treatment | Bax, Caspase-3 | Decreased protein expression | [16][17] |

| Bcl-2 | Increased protein expression | [16][17] |

Modulation of Autophagy

Autophagy is a cellular catabolic process responsible for the degradation of damaged organelles and misfolded proteins. Its dysregulation is implicated in neurodegenerative diseases characterized by protein aggregation, such as Parkinson's and Alzheimer's disease. DHM can modulate autophagy, often promoting it to clear toxic protein aggregates.[8][27][28]

The central pathway through which DHM regulates autophagy is the AMPK/mTOR pathway :

-

AMPK Activation: DHM activates AMP-activated protein kinase (AMPK), a key cellular energy sensor.[21][29][30]

-

mTOR Inhibition: Activated AMPK can then inhibit the mammalian target of rapamycin (mTOR), a negative regulator of autophagy.[8][27][31] Inhibition of mTOR signaling initiates the formation of autophagosomes.

-

SIRT1 Activation: DHM can also activate Sirtuin 1 (SIRT1), which works in concert with AMPK to promote autophagy and mitochondrial biogenesis.[21]

-

ULK1 Pathway: In some contexts, DHM has been shown to activate the AMPK/ULK1 pathway, where ULK1 is a critical kinase that initiates autophagy.[29][30]

Table 4: Effect of this compound on Autophagy Markers

| Model System | DHM Concentration/Dose | Measured Marker(s) | Result | Reference |

| T2DM Rat Model with PD-like lesions | 250 mg/kg per day | AMPK activation | Increased | [29][30] |

| ULK1 protein expression | Upregulated | [29][30] | ||

| HepG2 Cells | Treatment | LC3-II, Beclin-1 | Promoted expression | [31] |

| mTOR activation | Suppressed | [31] | ||

| α-Synuclein Cellular Model | 10 μM | LAMP-2A levels | Increased | [28] |

Promotion of Neurotrophic Factors and Synaptic Plasticity

DHM has also been shown to influence the expression of neurotrophic factors, which are crucial for neuronal survival, growth, and synaptic plasticity. The Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), are key targets.[32][33][34] DHM treatment has been shown to counteract stress-induced reductions in BDNF-TrkB signaling, suggesting a role in promoting neuronal resilience and cognitive function.[32][35]

Signaling Pathway Visualizations

The following diagrams illustrate the core signaling pathways modulated by this compound in its neuroprotective capacity.

Caption: DHM's anti-inflammatory mechanism of action.

Caption: DHM's antioxidant mechanism via Nrf2 pathway.

Caption: DHM's anti-apoptotic mechanism of action.

Caption: DHM's autophagy induction via AMPK/mTOR pathway.

Detailed Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature investigating DHM's neuroprotective effects.

Animal Models

-

Ischemic Stroke Model (MCAo):

-

Species: Male Wistar or Sprague-Dawley rats.

-

Procedure: Anesthesia is induced (e.g., with chloral hydrate). A midline neck incision is made to expose the common carotid artery (CCA). A nylon monofilament suture (e.g., 4-0) with a rounded tip is inserted into the external carotid artery (ECA) stump and advanced up the internal carotid artery (ICA) to occlude the origin of the middle cerebral artery (MCA).

-

Reperfusion: After a set period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow reperfusion.[20]

-

DHM Administration: DHM (e.g., 50 or 100 mg/kg) is typically administered intraperitoneally (i.p.) or via oral gavage at specific time points post-reperfusion.[20]

-

-

Parkinson's Disease Model (MPTP):

-

Species: Male C57BL/6 mice.

-

Procedure: Mice are injected intraperitoneally with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce dopaminergic neurodegeneration. A common regimen is daily injections for 7 consecutive days.[19]

-

DHM Administration: DHM (e.g., 5 or 10 mg/kg, i.p.) is administered before, during, and after the MPTP treatment period.[19]

-

-

Alzheimer's Disease Model (APP/PS1):

-

Species: APP/PS1 double-transgenic mice, which develop amyloid-β plaques.

-

Procedure: Mice are aged to a point where pathology is evident (e.g., several months old).

-

DHM Administration: DHM is administered, often via intraperitoneal injection, over a chronic period to assess its effects on cognitive deficits and neuropathology.[6][9]

-

Cell Culture Models

-

Oxygen-Glucose Deprivation/Reperfusion (OGD/R):

-

Cell Line: Mouse hippocampal neuron cell line (e.g., HT22).[14][15]

-

Procedure: Cells are cultured in standard medium (e.g., DMEM with 10% FBS). For OGD, the medium is replaced with glucose-free Earle's Balanced Salt Solution, and cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified duration.

-

Reperfusion: The glucose-free medium is replaced with the original complete medium, and cells are returned to a normoxic incubator.

-

DHM Treatment: DHM is added to the culture medium, typically during the reoxygenation phase, at various concentrations to assess its protective effects.[14][15]

-

Biochemical and Molecular Assays

-

Western Blotting:

-

Protein Extraction: Brain tissue or cell pellets are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis & Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., Bax, Bcl-2, Nrf2, p-AMPK, NF-κB p65, Cleaved Caspase-3).[20][21]

-

Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band densities are quantified using software like ImageJ, with a loading control (e.g., β-actin or GAPDH) for normalization.[21][22]

-

-

ELISA (Enzyme-Linked Immunosorbent Assay):

-

Sample Preparation: Cell culture supernatants or serum samples are collected.

-

Procedure: The concentrations of cytokines like IL-1β, IL-6, and TNF-α are measured using commercially available ELISA kits according to the manufacturer's instructions. The optical density is read on a microplate reader at 450 nm.[12]

-

-

TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP nick end labeling):

-

Purpose: To detect apoptotic cells by identifying DNA fragmentation.

-

Procedure: Brain tissue sections or cultured cells on coverslips are fixed and permeabilized. They are then incubated with a reaction mixture containing TdT and fluorescently labeled dUTP, following the protocol of a commercial kit.

-

Analysis: Apoptotic cells (TUNEL-positive) are visualized and counted using a fluorescence microscope.[20][21]

-

Caption: General experimental workflow for DHM studies.

Conclusion and Future Directions

This compound presents a compelling profile as a neuroprotective agent, acting through a sophisticated network of interconnected pathways to mitigate neuroinflammation, oxidative stress, and apoptosis while promoting cellular homeostasis through autophagy. The data summarized herein underscore its potential as a therapeutic candidate for a range of devastating neurological disorders.

For drug development professionals, DHM's multifaceted mechanism offers the advantage of simultaneously targeting several key pathological drivers, a strategy that may prove more effective than single-target approaches for complex diseases. Future research should focus on optimizing its bioavailability, further elucidating its downstream targets, and translating the robust preclinical findings into well-designed clinical trials to validate its therapeutic efficacy in human populations. The detailed protocols and pathway analyses provided in this guide aim to facilitate these next steps in the research and development pipeline.

References

- 1. Pharmacological mechanisms and potential clinical applications of this compound in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Alleviates Ischemic Brain Injury by Antagonizing Pyroptosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound protects neurons in an MPTP-induced model of Parkinson's disease by suppressing glycogen synthase kinase-3 beta activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits microglial activation and neuroinflammation by suppressing NLRP3 inflammasome activation in APP/PS1 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Social isolation induces neuroinflammation and microglia overactivation, while this compound prevents and improves them - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Level Insight Into the Benefit of Myricetin and this compound Uptake in Patients With Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibits microglial activation and neuroinflammation by suppressing NLRP3 inflammasome activation in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scilit.com [scilit.com]

- 12. researchgate.net [researchgate.net]

- 13. Preclinical Research of this compound for Brain Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Attenuates Cerebral Ischemia Reperfusion Injury by Inhibiting SPHK1/mTOR Signaling and Targeting Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. This compound inhibits oxidative stress and apoptosis in oxygen and glucose deprivation/reoxygenation‑induced HT22 cells by activating the Nrf2/HO‑1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound confers cerebroprotection against subarachnoid hemorrhage via the Nrf2-dependent Prx2 signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound protects neurons in an MPTP-induced model of Parkinson's disease by suppressing glycogen synthase kinase-3 beta activity - REN - Acta Pharmacologica Sinica [chinaphar.com]

- 20. This compound alleviates cerebral ischemia-reperfusion injury by attenuating apoptosis and astrogliosis in peri-infarct cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Protective role of this compound in Alzheimer’s disease rat model associated with activating AMPK/SIRT1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. This compound induces apoptosis in a human choriocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. scispace.com [scispace.com]

- 26. researchgate.net [researchgate.net]

- 27. Frontiers | Molecular Level Insight Into the Benefit of Myricetin and this compound Uptake in Patients With Alzheimer’s Diseases [frontiersin.org]

- 28. portal.research.lu.se [portal.research.lu.se]

- 29. [this compound improves Parkinson's disease-like lesions in T2DM rats by activating AMPK/ULK1 pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. This compound induces autophagy in HepG2 cells involved in inhibition of mTOR and regulating its upstream pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. This compound affects BDNF levels in the nervous system in rats with comorbid diabetic neuropathic pain and depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. iasp-pain.org [iasp-pain.org]

- 35. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Pharmacological Properties of Dihydromyricetin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydromyricetin (DHM), a natural flavonoid predominantly found in Ampelopsis grossedentata (vine tea), has garnered significant scientific interest due to its diverse and potent pharmacological activities.[1] Possessing a robust safety profile, DHM has been investigated for its therapeutic potential across a spectrum of diseases.[1] This technical guide provides an in-depth overview of the core pharmacological properties of DHM, focusing on its antioxidant, anti-inflammatory, neuroprotective, hepatoprotective, and anti-cancer effects. Detailed experimental protocols for key assays, quantitative data from preclinical and clinical studies, and visualizations of the primary signaling pathways modulated by DHM are presented to facilitate further research and drug development endeavors.

Introduction

This compound (3,5,7,3',4',5'-hexahydroxy-2,3-dihydroflavonol) is a bioactive flavonoid compound that has been utilized for centuries in traditional Asian medicine.[2] Its wide range of biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties, have been extensively documented in scientific literature.[1][3] This guide aims to consolidate the current knowledge on DHM's pharmacological effects, providing a technical resource for researchers and professionals in the field of drug discovery and development.

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the efficacy and activity of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Line/System | IC50 / EC50 | Reference |

| Antioxidant Activity | |||

| DPPH Radical Scavenging | - | 3.24-22.6 µg/mL | [4][5] |

| ABTS Radical Scavenging | - | 3.1-5.32 µg/mL | [4] |

| H2O2 Radical Scavenging | - | 7.95 µg/mL | [4] |

| O2•− Radical Scavenging | - | 7.79 µg/mL | [4] |

| Anti-Cancer Activity | |||

| Hepatocellular Carcinoma | HepG2, Huh7, QGY7701 | Significant inhibition at 50 µM | [6] |

| Breast Cancer | MCF-7, MDA-MB-231 | Dose-dependent inhibition | [7] |

| Enzyme Inhibition | |||

| CYP3A4 | Human Liver Microsomes | 14.75 µM | |

| CYP2E1 | Human Liver Microsomes | 25.74 µM | |

| CYP2D6 | Human Liver Microsomes | 22.69 µM | |

| GABA-A Receptor Binding | [3H]flunitrazepam binding | 4.36 µM | [8] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Pharmacological Effect | Animal Model | Dosage | Key Findings | Reference |

| Hepatoprotection | Ethanol-induced liver injury in mice | 5 and 10 mg/kg (i.p.) | Reduced liver steatosis and triglycerides | [9] |

| CCl4-induced acute liver injury in mice | 150 mg/kg (oral) | Reduced hepatocellular apoptosis | ||

| Neuroprotection | MPTP-induced Parkinson's in mice | 5 and 10 mg/kg (i.p.) | Attenuated dopaminergic neuron loss | |

| Aβ1–42-induced Alzheimer's in rats | 100 and 200 mg/kg | Improved learning and memory | [10] | |

| Anti-inflammatory | OVA-induced asthma in mice | - | Reduced IL-4, IL-5, and IL-13 levels | [11] |

| LPS-induced inflammation in mice | - | Decreased TNF-α and IL-1β | [6] | |

| Metabolic Regulation | High-fat diet-induced obesity in mice | 200 mg/kg (oral) | Improved glucose clearance | [12] |

Table 3: this compound in Human Clinical Trials

| Condition | Study Design | Dosage | Duration | Key Outcomes | Reference |

| Nonalcoholic Fatty Liver Disease (NAFLD) | Randomized, double-blind, placebo-controlled | 150 mg capsules, twice daily | 3 months | Significant decrease in serum ALT, AST, GGT, glucose, and LDL-c | [2] |

| Type 2 Diabetes | Randomized, double-blind, placebo-controlled | 970 mg DHM (in 10g A. grossedentata supplement) | 1 month | Significant decrease in fasting glucose and glycated albumin | [2] |

Key Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key signaling pathways. The following diagrams illustrate the mechanisms of action of DHM.

Antioxidant and Anti-inflammatory Pathways

DHM enhances the cellular antioxidant defense system primarily through the activation of the Nrf2 pathway and inhibits inflammatory responses by suppressing the NF-κB pathway.

References

- 1. Frontiers | this compound: an emerging compound with comprehensive effects on multiple systems [frontiersin.org]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. Recent Update on the Pharmacological Effects and Mechanisms of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Acts as a Potential Redox Balance Mediator in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound induces apoptosis and inhibits proliferation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Present Status, Challenges, and Prospects of this compound in the Battle against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound improves meat quality and promotes skeletal muscle fiber type transformations via AMPK signaling in growing–finishing pigs - Food & Function (RSC Publishing) [pubs.rsc.org]

- 9. This compound Protects the Liver via Changes in Lipid Metabolism and Enhanced Ethanol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of this compound on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. This compound Ameliorates Inflammation-Induced Insulin Resistance via Phospholipase C-CaMKK-AMPK Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Dihydromyricetin: A Deep Dive into its Signaling Pathways in Metabolic Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromyricetin (DHM), a natural flavonoid predominantly found in Ampelopsis grossedentata (vine tea), has garnered significant scientific interest for its diverse pharmacological activities. Emerging evidence strongly suggests a pivotal role for DHM in the regulation of metabolic homeostasis, positioning it as a promising therapeutic candidate for metabolic disorders such as insulin resistance, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). This technical guide provides an in-depth exploration of the core signaling pathways modulated by DHM in metabolic regulation, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular cascades.

Core Signaling Pathways Modulated by this compound

This compound exerts its metabolic regulatory effects through a multi-pronged mechanism, primarily centered on the activation of AMP-activated protein kinase (AMPK), a master sensor of cellular energy status. Activation of AMPK by DHM initiates a cascade of downstream signaling events that collectively improve glucose and lipid metabolism, enhance mitochondrial function, and reduce inflammation.

AMPK/Sirt1/PGC-1α Axis: Enhancing Mitochondrial Biogenesis and Function

A cornerstone of DHM's metabolic benefits lies in its ability to stimulate mitochondrial biogenesis and improve mitochondrial function through the AMPK/Sirt1/PGC-1α pathway.[1][2][3]

-

AMPK Activation: DHM activates AMPK, a key cellular energy sensor.[2][4] One proposed mechanism for this activation is the inhibition of the F1F0-ATPase by DHM.[4] Another study suggests a novel pathway where DHM interacts with phospholipase C (PLC), leading to increased intracellular calcium levels, which in turn activates Calcium/calmodulin-dependent protein kinase kinase (CaMKK), an upstream kinase of AMPK.[1][5]

-

Sirtuin 1 (Sirt1) Activation: Activated AMPK increases the expression and activity of Sirt1, an NAD+-dependent deacetylase.[2][3] DHM has been shown to reverse the ethanol-mediated depletion of NAD+, further promoting Sirt1 activity.[2]

-

PGC-1α Activation: Sirt1 deacetylates and activates peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[1][2]

-

Mitochondrial Biogenesis: Activated PGC-1α co-activates nuclear respiratory factors (NRF1/2) and mitochondrial transcription factor A (TFAM), leading to the transcription of nuclear and mitochondrial genes encoding mitochondrial proteins, ultimately resulting in the formation of new mitochondria.[1]

This pathway is particularly crucial in the context of alcoholic and non-alcoholic fatty liver disease, where mitochondrial dysfunction is a key pathological feature.[2][6]

Insulin Signaling Pathway: Improving Glucose Homeostasis

DHM has demonstrated significant potential in improving insulin sensitivity and promoting glucose uptake in peripheral tissues, particularly skeletal muscle and adipocytes.[7][8][9]

-

Enhanced Insulin Receptor Signaling: DHM enhances the insulin signaling cascade by increasing the phosphorylation of key downstream effectors, including Insulin Receptor Substrate 1 (IRS-1) at tyrosine 612 and Akt (Protein Kinase B).[8][10]

-

GLUT4 Translocation and Glucose Uptake: The activation of the IRS-1/Akt pathway promotes the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, thereby facilitating glucose uptake from the bloodstream.[11]

-

Regulation of PPARγ Phosphorylation: In adipocytes, DHM has been shown to enhance glucose uptake by inhibiting the MEK/ERK pathway, which leads to a down-regulation of peroxisome proliferator-activated receptor-gamma (PPARγ) phosphorylation at serine 273.[11][12]

References

- 1. This compound Ameliorates Inflammation-Induced Insulin Resistance via Phospholipase C-CaMKK-AMPK Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Improves Mitochondrial Biogenesis in the Liver of Alcohol Fed Mice via the AMPK/Sirt-1/PGC-1α Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound improves skeletal muscle insulin resistance by inducing autophagy via the AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Ameliorates Inflammation-Induced Insulin Resistance via Phospholipase C-CaMKK-AMPK Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Ameliorates Nonalcoholic Fatty Liver Disease by Improving Mitochondrial Respiratory Capacity and Redox Homeostasis Through Modulation of SIRT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound improves skeletal muscle insulin sensitivity by inducing autophagy via the AMPK-PGC-1α-Sirt3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Research progress of this compound in the treatment of diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound enhances glucose uptake by inhibition of MEK/ERK pathway and consequent down-regulation of phosphorylation of PPARγ in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the In Vitro Antioxidant Potential of Dihydromyricetin: A Technical Guide

Introduction

Dihydromyricetin (DHM), also known as ampelopsin, is a natural dihydroflavonol primarily extracted from the plant Ampelopsis grossedentata (vine tea).[1] This bioactive compound has garnered significant attention within the scientific community for its diverse pharmacological effects, including anti-inflammatory, anti-tumor, and hepatoprotective activities.[1][2][3] At the core of these beneficial properties lies its potent antioxidant capacity. DHM's molecular structure, rich in hydroxyl groups, enables it to effectively scavenge free radicals and mitigate oxidative stress, making it a compelling candidate for further investigation in drug development and nutraceutical applications.[1] This technical guide provides an in-depth overview of the in vitro methods used to characterize the antioxidant properties of this compound, complete with detailed experimental protocols, quantitative data summaries, and visualizations of key experimental workflows and signaling pathways.

In Vitro Antioxidant Capacity Assays

Several spectrophotometric assays are commonly employed to evaluate the antioxidant potential of this compound in vitro. These assays are based on different mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used and straightforward method to assess the free radical scavenging ability of a compound. The principle lies in the reduction of the stable DPPH radical, which is deep violet in color, to the non-radical form, diphenylpicrylhydrazine, which is pale yellow. The degree of discoloration, measured by the decrease in absorbance at 517 nm, is proportional to the antioxidant activity of the sample.[4]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.065 mg/mL or as specified by a kit) in a suitable solvent like methanol or ethanol.[1] This solution should be freshly prepared and protected from light.

-

Prepare a series of concentrations of this compound (e.g., 3, 5, 10, 15, and 20 µg/mL) in the same solvent.[1]

-

A positive control, such as Ascorbic Acid (Vitamin C) or Trolox, should be prepared in a similar concentration range.

-

-

Assay Procedure:

-

In a microplate well or a cuvette, mix a volume of the DHM solution (or positive control/blank) with a volume of the DPPH working solution (e.g., a 1:1 ratio, such as 2 mL of sample and 2 mL of DPPH solution).[1]

-

For the blank, the same volume of the solvent is used instead of the DHM solution.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[1][4]

-

-

Measurement and Calculation:

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[1][4]

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

-

-

The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the scavenging activity against the concentration of DHM.

-

Quantitative Data Summary: DPPH Radical Scavenging Activity of DHM

| Compound | IC50 (µg/mL) | Reference |

| This compound (DHM) | 8.85 ± 0.17 | [1] |

| Ascorbic Acid (Vc) | 4.39 ± 0.04 | [1] |

| TBHQ | 5.30 ± 0.09 | [1] |

Note: Lower IC50 values indicate higher antioxidant activity.

DPPH Assay Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate. The resulting blue-green radical has a characteristic absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is proportional to the antioxidant's activity.[5][6]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[7]

-

To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[7]

-

Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[5][8]

-

Prepare a series of concentrations of this compound and a positive control.

-

-

Assay Procedure:

-

Measurement and Calculation:

-

Measure the absorbance at 734 nm.[5]

-

The percentage of ABTS•+ scavenging activity is calculated using the formula:

-

Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance in the presence of the sample.

-

-

Determine the IC50 value from the concentration-response curve.

-

Quantitative Data Summary: ABTS Radical Scavenging Activity of DHM

| Compound | IC50 (µg/mL) | Reference |

| This compound (DHM) | 41.51 ± 1.63 | [1] |

| Ascorbic Acid (Vc) | 30.12 ± 0.35 | [1] |

| TBHQ | 28.52 ± 0.40 | [1] |

Note: Lower IC50 values indicate higher antioxidant activity.

ABTS Assay Workflow

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm. This assay is based on the single electron transfer mechanism.[9][10]

Experimental Protocol:

-

Reagent Preparation:

-

Assay Procedure:

-

Measurement and Calculation:

-

Measure the absorbance of the blue-colored complex at 593 nm.[11]

-

A standard curve is generated using the absorbance values of the known concentrations of the standard (e.g., FeSO₄).

-

The antioxidant capacity of the DHM sample is expressed as an equivalent concentration of the standard (e.g., µM Fe²⁺ equivalents).

-

FRAP Assay Workflow

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment than purely chemical assays. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants can inhibit this oxidation, and the reduction in fluorescence is proportional to their activity.[1]

Experimental Protocol:

-

Cell Culture and Seeding:

-

Cell Treatment:

-

Remove the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).

-

Treat the cells with various concentrations of this compound and 25 µM DCFH-DA for 1 hour.[1]

-

-

Induction of Oxidative Stress:

-

After the treatment period, wash the cells again with PBS.

-

Induce oxidative stress by adding a ROS generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP).

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence intensity at specified excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission) at regular intervals over a period of time (e.g., every 5 minutes for 1 hour) using a microplate reader.

-

-

Calculation:

-

The CAA value is calculated from the area under the curve of fluorescence versus time.

-

The EC50 value, the median effective concentration required to inhibit 50% of the oxidative stress-induced fluorescence, is determined.

-

Quantitative Data Summary: Cellular Antioxidant Activity of DHM

| Compound | EC50 (µmol/L) | Reference |

| This compound (DHM) | 226.26 ± 4.67 | [1] |

| Quercetin | 29.03 ± 0.36 | [1] |

Note: Lower EC50 values indicate higher cellular antioxidant activity.

Antioxidant-Related Signaling Pathways Modulated by this compound

Beyond direct radical scavenging, this compound exerts its antioxidant effects by modulating intracellular signaling pathways that regulate the expression of antioxidant enzymes and other protective proteins. In vitro studies have identified several key pathways influenced by DHM.

1. Nrf2/HO-1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of inducers like DHM, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a battery of antioxidant and cytoprotective genes, including Heme oxygenase-1 (HO-1).[12][13] Studies have shown that DHM can activate the Nrf2/HO-1 signaling pathway, thereby enhancing the cell's endogenous antioxidant capacity.[12][13]

2. ERK and Akt Signaling Pathways: The Extracellular signal-regulated kinase (ERK) and Protein Kinase B (Akt) pathways are critical signaling cascades involved in cell survival, proliferation, and stress response. Research indicates that DHM can activate both the ERK and Akt pathways.[12][13] Activation of these pathways can contribute to the cellular antioxidant defense, in part by influencing the activity and expression of downstream targets, including Nrf2. For instance, DHM has been shown to promote the nuclear translocation of Nrf2 and upregulate HO-1 protein expression via the activation of the ERK pathway in IPEC-J2 cells.[13]

DHM Antioxidant Signaling Pathways

Conclusion

The in vitro antioxidant properties of this compound are well-documented through a variety of established assays. DHM demonstrates significant radical scavenging activity against both DPPH and ABTS radicals and exhibits potent ferric reducing power. Furthermore, its ability to enhance cellular antioxidant defenses, as shown in the CAA assay, underscores its biological relevance. The modulation of key signaling pathways, such as Nrf2/HO-1 and ERK/Akt, reveals that DHM's antioxidant mechanism extends beyond direct chemical interactions to include the upregulation of endogenous protective systems. This comprehensive in vitro profile strongly supports the potential of this compound as a valuable natural compound for applications in the prevention and treatment of oxidative stress-related conditions. Further research, including in vivo studies, is warranted to fully elucidate its therapeutic potential.

References

- 1. Antioxidant Activities of this compound Derivatives with Different Acyl Donor Chain Lengths Synthetized by Lipozyme TL IM - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound: an emerging compound with comprehensive effects on multiple systems [frontiersin.org]

- 3. This compound: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 8. Protective Effects of this compound against •OH-Induced Mesenchymal Stem Cells Damage and Mechanistic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound Acts as a Potential Redox Balance Mediator in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Enhances Intestinal Antioxidant Capacity of Growing-Finishing Pigs by Activating ERK/Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Dihydromyricetin: A Preliminary Investigation into its Anti-Inflammatory Effects

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Dihydromyricetin (DHM), a natural flavonoid predominantly found in Ampelopsis grossedentata (vine tea), has garnered significant attention for its diverse pharmacological activities.[1][2][3] Among these, its potent anti-inflammatory properties are of particular interest to the scientific community. This technical guide provides a comprehensive overview of the preliminary investigations into DHM's anti-inflammatory effects, focusing on its molecular mechanisms, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Molecular Mechanisms of Anti-Inflammation

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways. The primary mechanisms identified to date involve the inhibition of pro-inflammatory mediators and the suppression of critical inflammatory signaling cascades.

Inhibition of the TLR4/NF-κB Signaling Pathway

A pivotal mechanism underlying DHM's anti-inflammatory action is its ability to suppress the Toll-like receptor 4 (TLR4) mediated nuclear factor-kappa B (NF-κB) signaling pathway.[4][5] In response to inflammatory stimuli such as lipopolysaccharide (LPS), TLR4 activation triggers a downstream cascade that leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitor of NF-κB, IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it induces the transcription of various pro-inflammatory genes.

This compound has been shown to inhibit this pathway by attenuating the phosphorylation of both p65 and IκBα.[4] Studies suggest that DHM can directly bind to IKK, thereby inhibiting its phosphorylation and preventing the downstream activation of NF-κB.[1][6] This ultimately leads to a reduction in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][7]

References

- 1. Mechanism of this compound on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: an emerging compound with comprehensive effects on multiple systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Attenuates Inflammation through TLR4/NF-kappaB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Attenuates Inflammation through TLR4/NF-kappaB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Mechanism of this compound on Inflammatory Diseases [frontiersin.org]

- 7. researchgate.net [researchgate.net]

A Comprehensive Review of the Biological Activities of Dihydromyricetin: Mechanisms, Quantitative Effects, and Experimental Approaches

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydromyricetin (DHM), a natural flavonoid predominantly found in Ampelopsis grossedentata (vine tea), has garnered significant scientific interest due to its extensive pharmacological activities.[1] This technical guide provides an in-depth review of the multifaceted biological effects of DHM, including its antioxidant, anti-inflammatory, hepatoprotective, neuroprotective, anticancer, and metabolic regulatory properties. We present a comprehensive summary of quantitative data from preclinical studies, detail key experimental protocols for assessing its efficacy, and illustrate the underlying molecular mechanisms through signaling pathway diagrams. This document aims to serve as a vital resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.

Introduction

This compound (DHM), also known as ampelopsin, is a flavonoid compound with a molecular formula of C₁₅H₁₂O₈.[2] It is recognized for its high safety profile and a wide array of biological benefits.[2][3] Traditionally used in Chinese medicine, modern research has begun to systematically validate its therapeutic potential across various disease models.[4] This guide synthesizes current knowledge, focusing on the quantitative aspects of DHM's activities and the experimental designs used to elucidate them, providing a solid foundation for future research and clinical translation.

Antioxidant Activity

DHM exhibits potent antioxidant effects by directly scavenging free radicals and by activating endogenous antioxidant defense systems.[5][6] Its mechanism of action is largely attributed to its ability to donate hydrogen atoms, chelate metal ions, and upregulate antioxidant enzymes.[7]

Quantitative Data: Antioxidant Activity

| Assay Type | Model System | Concentration/Dose | Observed Effect | Reference |

| DPPH Radical Scavenging | Chemical Assay | 20 µg/mL | 93.37% scavenging rate | [8] |

| DPPH Radical Scavenging | Chemical Assay | IC₅₀: 7.66 µg/mL | 50% inhibition of DPPH radical | [9] |

| ABTS Radical Scavenging | Chemical Assay | IC₅₀: 29.51 µg/mL | 50% inhibition of ABTS radical | [9] |

| Oxidative Stress Markers | Growing-Finishing Pigs (Jejunum) | 0.03% DHM in diet | Increased T-AOC, CAT, GSH-Px; Decreased MDA | [10] |

| Oxidative Stress Markers | Aflatoxin B1-induced Mice | 200 mg/kg DHM | Increased GST, GPX, CAT, SOD; Decreased MDA | [11] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is adapted from methodologies used to assess the free-radical scavenging capacity of DHM.[8][9]

-

Reagent Preparation : Prepare a 0.065 mg/mL solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in methanol. Prepare a series of DHM concentrations (e.g., 3, 5, 10, 15, 20 µg/mL) in methanol. A positive control, such as Ascorbic Acid or Trolox, should be prepared similarly.

-

Reaction Mixture : In a 96-well plate or centrifuge tube, mix 2 mL of the DPPH solution with 2 mL of each DHM concentration or control. For the blank, use 2 mL of methanol instead of the sample.

-

Incubation : Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

Measurement : Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_blank - A_sample) / A_blank] x 100, where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

-

IC₅₀ Determination : Plot the scavenging percentage against the DHM concentrations to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Signaling Pathway: Nrf2/HO-1 Activation by DHM

DHM enhances cellular antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). DHM promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[11][12]

Anti-inflammatory Activity

DHM demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways, such as NF-κB and MAPK.[6][7]

Quantitative Data: Anti-inflammatory Effects

| Model System | Treatment/Dose | Measured Parameter | Result | Reference |

| Carrageenan-induced Paw Edema (Rat) | 200 mg/kg DHM | Paw Volume | Significant reduction in edema | [7] |

| OVA-induced Asthma (Mouse) | DHM treatment | IL-4, IL-5, IL-13 in BALF | Significant decrease in cytokine levels | [13] |

| CFA-induced Arthritis (Rat) | DMY treatment | Serum IL-1β, IL-6, TNF-α | Significant inhibition of cytokine expression | [12] |

| Nonalcoholic Fatty Liver Disease (Human) | 150 mg DHM, twice daily for 3 months | Serum TNF-α | Significant decrease from baseline | [14] |

Experimental Protocol: Measurement of Inflammatory Cytokines in an Animal Model

This protocol describes a general workflow for assessing DHM's effect on inflammation in an ovalbumin (OVA)-induced asthma mouse model.[13]

-

Animal Model Induction : Sensitize C57BL/6 mice by intraperitoneal injection of OVA emulsified in aluminum hydroxide on days 0 and 14. From day 21 to 27, challenge the mice with aerosolized OVA for 30 minutes daily.

-

DHM Administration : Administer DHM (e.g., 50 mg/kg, orally) or vehicle (e.g., PBS) to respective groups of mice one hour before each OVA challenge.

-

Sample Collection : 24 hours after the final challenge, euthanize the mice. Perform bronchoalveolar lavage (BAL) by instilling and retrieving PBS into the lungs to collect BAL fluid (BALF). Collect blood via cardiac puncture to separate serum.

-

Cytokine Measurement (ELISA) : Use commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentrations of IL-4, IL-5, and IL-13 in the BALF and serum according to the manufacturer's instructions.

-

Data Analysis : Compare the cytokine levels between the vehicle-treated OVA-challenged group and the DHM-treated OVA-challenged group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in cytokine levels in the DHM group indicates an anti-inflammatory effect.

Signaling Pathway: Inhibition of NF-κB Pathway by DHM

The transcription factor NF-κB is a master regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, mediated by the IκB kinase (IKK) complex. This allows NF-κB (p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. DHM has been shown to inhibit this pathway, in part by suppressing IKK activity, thereby preventing IκB degradation and keeping NF-κB inactive in the cytoplasm.[6][7]

Hepatoprotective Effects

DHM provides significant protection to the liver against various insults, including those induced by alcohol, toxins (e.g., carbon tetrachloride, aflatoxin), and metabolic stress (e.g., high-fat diet). Its hepatoprotective mechanisms involve reducing oxidative stress, suppressing inflammation, inhibiting hepatocyte apoptosis, and improving lipid metabolism.[11][15][16]

Quantitative Data: Hepatoprotective Activity

| Model System | Treatment/Dose | Measured Parameter | Result | Reference |

| Chronic Ethanol-fed Mice | 5 & 10 mg/kg DHM (i.p.) | Serum ALT & AST | Significantly reduced activity vs. ethanol-only group | [15][16] |

| CCl₄-induced Acute Liver Injury (Mice) | 150 mg/kg DHM (oral) | Serum ALT & AST | Significant decrease vs. CCl₄-only group | [1] |

| High-Fat Diet-induced NAFLD (Mice) | DHM (medium & high dose) | Serum ALT & AST | Significant reductions vs. model group | [3] |

| Aflatoxin B1-induced Liver Injury (Mice) | 200 mg/kg DHM | Serum ALT & AST | Significant reduction vs. AFB1-only group | [11] |

| Liver Ischemia/Reperfusion (Mice) | 100 mg/kg/day DHM | Serum ALT | ~90-fold I/R increase reduced by DHM treatment | [17] |

Experimental Protocol: Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Model

This protocol is a standard method for evaluating the hepatoprotective effects of compounds like DHM in vivo.[1]

-

Animal Grouping : Use male C57BL/6 mice, divided into at least three groups: Control (vehicle only), CCl₄ group (CCl₄ + vehicle), and CCl₄ + DHM group.

-

Induction of Liver Injury : Induce acute liver injury by a single intraperitoneal (i.p.) injection of CCl₄ (e.g., 1 mL/kg body weight, diluted in olive oil). The control group receives an i.p. injection of olive oil only.

-

DHM Administration : Two hours after CCl₄ injection, begin oral administration of DHM (e.g., 150 mg/kg, dissolved in 0.5% CMC-Na) to the treatment group. The control and CCl₄ groups receive the vehicle (0.5% CMC-Na). Continue administration once daily for a set period (e.g., 4 days).

-

Sample Collection : At selected time points (e.g., 24, 48, 72 hours post-CCl₄), collect blood via retro-orbital bleeding or cardiac puncture to obtain serum. Euthanize the animals and perfuse the livers with saline before collection.

-

Biochemical Analysis : Measure the activity of liver injury markers, alanine aminotransferase (ALT) and aspartate aminotransferase (AST), in the serum using commercially available assay kits.

-

Histopathology : Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess liver architecture, necrosis, and inflammation.

-

Data Analysis : Compare serum ALT/AST levels and histopathological scores between the CCl₄ group and the CCl₄ + DHM group to determine the protective effect of DHM.

Neuroprotective Activity

DHM has demonstrated neuroprotective effects in various models of neurological disorders, including ischemic stroke and neurodegenerative diseases. Its mechanisms include reducing oxidative stress, inhibiting neuroinflammation, preventing neuronal apoptosis, and modulating neurotransmitter systems.[18][19]

Quantitative Data: Neuroprotective Effects

| Model System | Treatment/Dose | Measured Parameter | Result | Reference |

| OGD/R-induced HT22 Cells | 100 & 300 µmol/l DHM | Cell Viability (MTT) | Significantly enhanced cell viability vs. OGD/R group | [20] |

| OGD/R-induced BV2 Microglia | 1, 5, 10 µM DHM | Cell Viability (MTT) | Dose-dependently enhanced cell viability | [18] |

| Alzheimer's Disease Model (Tg2576 mice) | 2 mg/kg/day DHM for 3 months | Brain Aβ₁₋₄₀ & Aβ₁₋₄₂ levels | Decreased accumulation of amyloid-beta peptides | [19] |

| Huntington's Disease Model (3-NP induced rats) | DHM treatment | Striatal SOD activity | Increased SOD activity and decreased MDA levels | [19] |

Experimental Protocol: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) In Vitro Model

This cell-based assay simulates ischemic/reperfusion injury to screen for neuroprotective compounds.[18][20]

-

Cell Culture : Culture neuronal cells (e.g., HT22 hippocampal cells or BV2 microglia) in standard culture medium (e.g., DMEM with 10% FBS) in a humidified incubator (37°C, 5% CO₂).

-

DHM Pre-treatment : Seed cells into appropriate culture plates. Once attached, replace the medium with fresh medium containing various non-toxic concentrations of DHM (e.g., 1, 5, 10 µM) and incubate for a specified period (e.g., 2 hours).

-

OGD Induction : To induce oxygen-glucose deprivation, wash the cells with glucose-free DMEM and then culture them in glucose-free DMEM inside a hypoxic chamber (e.g., 94% N₂, 5% CO₂, 1% O₂) for a duration sufficient to cause injury (e.g., 4-6 hours).

-

Reoxygenation : After the OGD period, replace the glucose-free medium with normal, glucose-containing culture medium and return the cells to the normoxic incubator (37°C, 5% CO₂) for reoxygenation (e.g., 24 hours). DHM can be re-applied during this phase if desired.

-

Assessment of Cell Viability : Quantify cell viability using an MTT assay. Add MTT solution to each well, incubate for 4 hours, then solubilize the formazan crystals with DMSO. Measure the absorbance at 570 nm.

-

Data Analysis : Calculate cell viability as a percentage relative to the control group (no OGD/R). A significant increase in viability in the DHM-treated groups compared to the OGD/R-only group indicates a neuroprotective effect.

Anticancer Activity

DHM exerts multitargeted antitumor effects, including inhibiting cancer cell proliferation, inducing apoptosis and autophagy, and suppressing invasion and metastasis.[21] It modulates numerous signaling pathways critical for cancer progression, such as p53, PI3K/Akt, and mTOR.[21]

Quantitative Data: Anticancer Activity

| Cell Line | Cancer Type | Assay | IC₅₀ Value | Reference |

| T24 | Muscle Invasive Bladder Cancer | MTT | 22.3 µM | [2] |

| UMUC3 | Muscle Invasive Bladder Cancer | MTT | 16.7 µM | [2] |

| QGY7701 | Hepatocellular Carcinoma | MTT | ~100 µM (at 24h) | [22] |

| SMMC7721 | Hepatocellular Carcinoma | MTT | ~200 µM (at 48h) | [22] |

Experimental Protocol: Cell Proliferation and Viability (MTT Assay)

The MTT assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.[2][22]

-

Cell Seeding : Seed cancer cells (e.g., T24, HepG2) into a 96-well plate at a density of 1×10⁴ cells/well and allow them to adhere overnight.

-

DHM Treatment : Treat the cells with a range of DHM concentrations (e.g., 0, 5, 10, 20, 40, 80, 160 µM) for different time points (e.g., 24, 48, 72 hours).

-

MTT Incubation : After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. This allows viable cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals.

-

Formazan Solubilization : Carefully remove the culture medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the optical density (OD) of the wells at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Calculation of IC₅₀ : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of DHM concentration and use non-linear regression to determine the IC₅₀ value, which is the concentration of DHM that inhibits cell growth by 50%.

Signaling Pathway: p53-Mediated Apoptosis Induced by DHM

The tumor suppressor protein p53 plays a crucial role in inducing apoptosis in cancer cells. DHM has been shown to activate the p53 pathway. Activated p53 upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c. Cytochrome c then activates a caspase cascade (e.g., Caspase-9 and Caspase-3), culminating in programmed cell death.[22][23]

Metabolic Regulation

DHM plays a beneficial role in regulating glucose and lipid metabolism, making it a promising candidate for managing metabolic disorders like obesity and type 2 diabetes. It improves insulin sensitivity, enhances glucose uptake, and reduces lipid accumulation.[24][25]

Quantitative Data: Metabolic Regulation

| Model System | Treatment/Dose | Measured Parameter | Result | Reference |

| High-Fat Diet-induced Obese Mice | 100 mg/kg/day DHM for 4 weeks | Body Weight | Significant reduction vs. vehicle group | [25] |

| High-Fat Diet-induced NAFLD (Rats) | 200 mg/kg DHM | Serum TC, TG, LDL-C | Reduced by 60.8%, 53%, and 60.7% respectively | [26] |

| 3T3-L1 Adipocytes | 1-10 µM DHM | Lipid Accumulation | Significantly decreased lipid accumulation | [24] |

| DEX-treated 3T3-L1 Adipocytes | 1 µM DHM | Glucose Uptake | Reversed DEX-induced reduction in glucose uptake | [24] |

| Nonalcoholic Fatty Liver Disease (Human) | 150 mg DHM, twice daily for 3 months | HOMA-IR Index | Significantly decreased vs. placebo group | [14] |

Experimental Protocol: In Vivo Glucose and Insulin Tolerance Tests

These tests are crucial for assessing the effect of a compound on glucose homeostasis and insulin sensitivity in an animal model of diet-induced obesity.[25]

-

Animal Model : Male C57BL/6J mice are fed a high-fat diet (HFD, e.g., 60% kcal from fat) for several weeks to induce obesity and insulin resistance.

-

DHM Treatment : Following the induction period, mice are treated daily with DHM (e.g., 100 mg/kg, oral gavage) or vehicle for a specified duration (e.g., 4 weeks).

-

Intraperitoneal Glucose Tolerance Test (IPGTT) :

-

Fast the mice overnight (approx. 16 hours).

-

Measure baseline blood glucose (time 0) from the tail vein.

-

Administer an intraperitoneal injection of glucose (2 g/kg body weight).

-

Measure blood glucose at 15, 30, 60, and 120 minutes post-injection.

-

-

Insulin Tolerance Test (ITT) :

-

Fast the mice for 6 hours.

-

Measure baseline blood glucose (time 0).

-

Administer an intraperitoneal injection of human insulin (0.75 IU/kg body weight).

-

Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

-

-

Data Analysis : Plot the glucose concentration over time for both tests. Calculate the Area Under the Curve (AUC) for the IPGTT. Improved glucose clearance (lower glucose levels and AUC in IPGTT) and enhanced insulin sensitivity (greater glucose reduction in ITT) in the DHM-treated group compared to the vehicle group indicate a beneficial metabolic effect.

Conclusion and Future Directions

This compound is a promising natural compound with a remarkable spectrum of biological activities demonstrated across numerous preclinical models. Its potent antioxidant, anti-inflammatory, hepatoprotective, neuroprotective, anticancer, and metabolic-regulatory effects are underpinned by its ability to modulate a variety of cellular signaling pathways. The quantitative data and detailed protocols presented in this guide offer a robust framework for researchers to build upon.

Despite the promising preclinical evidence, the clinical application of DHM is currently limited by its low bioavailability.[4] Future research should focus on developing novel delivery systems or structural modifications to enhance its pharmacokinetic profile. Furthermore, well-designed, large-scale clinical trials are imperative to validate its efficacy and safety in human populations for various therapeutic applications. Continued investigation into its molecular targets and synergistic potential with existing drugs will further unlock the full therapeutic promise of this versatile flavonoid.[4][21]

References

- 1. This compound alleviates carbon tetrachloride-induced acute liver injury via JNK-dependent mechanism in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemotherapeutic this compound with remarkable anti-tumor activity and biosafety for muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Alleviates Non-Alcoholic Fatty Liver Disease by Modulating Gut Microbiota and Inflammatory Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Present Status, Challenges, and Prospects of this compound in the Battle against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of this compound on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound suppresses inflammatory responses in vitro and in vivo through inhibition of IKKβ activity in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidant Activities of this compound Derivatives with Different Acyl Donor Chain Lengths Synthetized by Lipozyme TL IM - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. This compound relieves rheumatoid arthritis symptoms and suppresses expression of pro-inflammatory cytokines via the activation of Nrf2 pathway in rheumatoid arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti‑inflammatory effects of this compound in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound improves glucose and lipid metabolism and exerts anti-inflammatory effects in nonalcoholic fatty liver disease: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound Protects the Liver via Changes in Lipid Metabolism and Enhanced Ethanol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound Protects the Liver via Changes in Lipid Metabolism and Enhanced Ethanol Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound protects against liver ischemia/reperfusion induced apoptosis via activation of FOXO3a-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound inhibits injury caused by ischemic stroke through the lncRNA SNHG17/miR-452-3p/CXCR4 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Preclinical Research of this compound for Brain Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. spandidos-publications.com [spandidos-publications.com]

- 21. Multiple molecular and cellular mechanisms of the antitumour effect of this compound (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound Enhances the Chemo-Sensitivity of Nedaplatin via Regulation of the p53/Bcl-2 Pathway in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound Enhances the Chemo-Sensitivity of Nedaplatin via Regulation of the p53/Bcl-2 Pathway in Hepatocellular Carcinoma Cells | PLOS One [journals.plos.org]

- 24. This compound enhances glucose uptake by inhibition of MEK/ERK pathway and consequent down‐regulation of phosphorylation of PPARγ in 3T3‐L1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. This compound ameliorates diet-induced obesity and promotes browning of white adipose tissue by upregulating IRF4/PGC-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 26. This compound ameliorates hepatic steatosis and insulin resistance via AMPK/PGC-1α and PPARα-mediated autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]

Dihydromyricetin's Role in Modulating Cellular Apoptosis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydromyricetin (DHM), also known as ampelopsin, is a natural flavonoid compound predominantly found in the plant Ampelopsis grossedentata.[1][2] Possessing a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and hepatoprotective effects, DHM has garnered significant attention for its potent anti-cancer activities.[3][4][5] A primary mechanism underlying its anti-tumor efficacy is the induction of cellular apoptosis, or programmed cell death. This technical guide provides an in-depth exploration of the molecular pathways and cellular mechanisms modulated by DHM to trigger apoptosis in various cancer models, supported by quantitative data and detailed experimental protocols.

Core Mechanisms of DHM-Induced Apoptosis

DHM orchestrates apoptosis through a multi-pronged approach, engaging several key signaling pathways. It can trigger both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) apoptotic pathways by modulating a network of regulatory proteins. The primary mechanisms include the regulation of the p53 pathway, modulation of the Bcl-2 protein family, activation of caspases, and inhibition of pro-survival pathways like PI3K/Akt/mTOR.[6][7][8]

p53-Mediated Intrinsic Apoptotic Pathway

The tumor suppressor protein p53 is a central regulator of cell fate, and its activation is a key event in DHM-induced apoptosis.[3] DHM has been shown to upregulate the expression of p53 in a dose- and time-dependent manner in various cancer cell lines, including hepatocellular carcinoma and gastric cancer.[1][2][3]

Activated p53 transcriptionally regulates members of the Bcl-2 family. Specifically, DHM treatment leads to:

-

Upregulation of Pro-Apoptotic Proteins: Increased expression of Bax (Bcl-2-associated X protein) and Bak (Bcl-2 homologous antagonist/killer).[1][9]

-

Downregulation of Anti-Apoptotic Proteins: Decreased expression of Bcl-2 (B-cell lymphoma 2).[3][7][9]

This shift in the Bax/Bcl-2 ratio is critical, as it increases the permeability of the outer mitochondrial membrane.[6][8] This permeabilization event triggers the release of cytochrome c from the mitochondria into the cytoplasm, which then activates a cascade of cysteine-aspartic proteases known as caspases, ultimately leading to apoptosis.[10]

Inhibition of the PI3K/Akt/mTOR Survival Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. DHM has been identified as a potent inhibitor of this pathway in several cancers.[6][11] By downregulating the expression and phosphorylation of Akt, DHM effectively blocks downstream survival signals.[7]

Key consequences of Akt inhibition by DHM include:

-

Activation of Pro-Apoptotic Bad: Akt normally phosphorylates and inactivates the pro-apoptotic protein Bad. DHM-mediated inhibition of Akt prevents Bad phosphorylation, allowing it to sequester and inhibit the anti-apoptotic protein Bcl-2, thereby promoting apoptosis.[7]

-

Inhibition of mTOR: Akt is an upstream activator of the mammalian target of rapamycin (mTOR). DHM's inhibition of Akt leads to the downregulation of mTOR activity, which can induce both apoptosis and autophagy.[6][8]

Modulation of Other Key Signaling Pathways

DHM's pro-apoptotic effects extend to several other regulatory networks:

-

MAPK Pathway: In certain contexts, DHM can induce apoptosis through the activation of JNK/p38 MAPK signaling, often linked to cellular stress responses.[6]

-

NF-κB Pathway: DHM can regulate apoptosis by modulating the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.[4][6][8]

-

Notch1 Pathway: In hepatocellular carcinoma, DHM has been shown to promote apoptosis by downregulating the expression of Notch1, a transmembrane receptor involved in cell fate decisions.[6][8][12]

-

ER Stress: DHM can induce apoptosis in colon cancer cells by triggering endoplasmic reticulum (ER) stress.[6][8]

Quantitative Data on DHM's Pro-Apoptotic Effects

The efficacy of DHM in inducing apoptosis has been quantified across numerous studies and cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines